molecular formula C14H18N4O B7575226 1-amino-N-(2-methyl-3H-benzimidazol-5-yl)cyclopentane-1-carboxamide

1-amino-N-(2-methyl-3H-benzimidazol-5-yl)cyclopentane-1-carboxamide

Cat. No. B7575226
M. Wt: 258.32 g/mol
InChI Key: VLBKZVJVJDIFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-N-(2-methyl-3H-benzimidazol-5-yl)cyclopentane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as BMVC and is a benzimidazole derivative.

Mechanism of Action

The exact mechanism of action of BMVC is not fully understood. However, it is believed that this compound exerts its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. BMVC has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
BMVC has been shown to have several biochemical and physiological effects. This compound has been found to induce oxidative stress in cancer cells, which leads to the activation of apoptotic pathways. BMVC has also been shown to inhibit the activity of certain signaling pathways that are involved in cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BMVC in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a variety of cancer cell lines, which makes it a promising candidate for further studies. However, one of the limitations of using BMVC is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of BMVC. One potential direction is to investigate the use of this compound in combination with other anticancer agents to enhance its efficacy. Another direction is to study the pharmacokinetics and pharmacodynamics of BMVC in vivo to determine its suitability for clinical use. Additionally, further studies are needed to elucidate the exact mechanism of action of BMVC and to identify potential molecular targets for this compound.

Synthesis Methods

The synthesis of BMVC involves the reaction of 2-methyl-3H-benzimidazole-5-carboxylic acid with cyclopentanone in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with ammonia to yield BMVC.

Scientific Research Applications

BMVC has been extensively studied for its potential use as an anticancer agent. Several studies have shown that this compound exhibits potent antiproliferative activity against a variety of cancer cell lines, including lung, colon, and breast cancer cells. BMVC has also been found to induce apoptosis, which is a programmed cell death, in cancer cells.

properties

IUPAC Name

1-amino-N-(2-methyl-3H-benzimidazol-5-yl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-9-16-11-5-4-10(8-12(11)17-9)18-13(19)14(15)6-2-3-7-14/h4-5,8H,2-3,6-7,15H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBKZVJVJDIFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3(CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-amino-N-(2-methyl-3H-benzimidazol-5-yl)cyclopentane-1-carboxamide

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